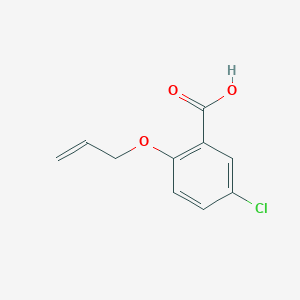

2-Allyloxy-5-chloro-benzoic acid

説明

2-Allyloxy-5-chloro-benzoic acid is a useful research compound. Its molecular formula is C10H9ClO3 and its molecular weight is 212.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis of Industrial Compounds

2-Allyloxy-5-chloro-benzoic acid is not explicitly mentioned but closely related compounds have significant applications in industrial synthesis. For example, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid is a key intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy. Using inexpensive starting materials, this compound is prepared in a six-step process with a total yield of 24%, demonstrating scalability and cost-effectiveness in pharmaceutical manufacturing (Zhang et al., 2022).

Photostimulated Reactions and Cyclization

Photostimulated reactions involving aryl chlorides and bromides with benzoate derivatives, including compounds similar to this compound, can yield reduced products in high yields. For instance, the reaction of 1-allyloxy-2-bromobenzene with reduced ethyl benzoate results in high yields of cyclized reduced products, highlighting the potential of these compounds in chemical synthesis and material science (Vaillard, Postigo & Rossi, 2004).

Mesophase and Liquid Crystal Research

Compounds like this compound are studied for their mesomorphic phase properties. For example, azobenzene compounds with terminal vinyl groups, similar in structure, have been synthesized and their phase behaviors studied. These compounds, including (E)-4-(2-(4-(allyloxy) phenyl) diazenyl) benzoic acid, show mesomorphic phases, which are important in the study of liquid crystals and materials science (Sun, Xu, Zhang & Wu, 2011).

Polymerization and Material Science

Polymerizable benzoic acid derivatives, akin to this compound, are used in the synthesis of complex polymers. These compounds can form ionic complexes with liquid crystalline properties, making them significant in the development of new materials and nanotechnologies (Kishikawa, Hirai & Kohmoto, 2008).

特性

IUPAC Name |

5-chloro-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h2-4,6H,1,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJFEVFAVBYSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40365367 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62176-22-1 | |

| Record name | 2-Allyloxy-5-chloro-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40365367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)

![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)

![[(Adamantane-1-carbonyl)-amino]-acetic acid](/img/structure/B1332721.png)